molecular formula C14H18N2OS B2380928 (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-22-3

(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2380928
CAS No.: 868370-22-3
M. Wt: 262.37
InChI Key: HVRHHWFEVCGGCW-PFONDFGASA-N
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Description

(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the condensation of 3,5,7-trimethylbenzo[d]thiazol-2(3H)-one with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

The compound has shown promising results in biological studies, particularly as an anticancer and antibacterial agent. It has been evaluated for its cytotoxic activity against various cancer cell lines, including MCF-7 and HeLa, and has demonstrated significant antibacterial activity against different bacterial strains .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and semiconductors for plastic electronics .

Mechanism of Action

The mechanism of action of (Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, such as casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). This inhibition leads to the deactivation of tumor suppressor proteins like PTEN, thereby inducing apoptosis in cancer cells .

Properties

IUPAC Name

2-methyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-8(2)13(17)15-14-16(5)11-7-9(3)6-10(4)12(11)18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRHHWFEVCGGCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C(C)C)S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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